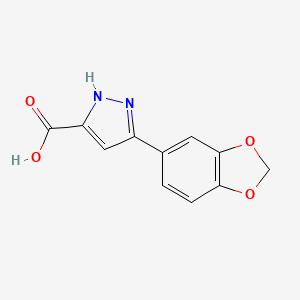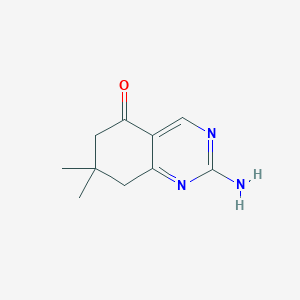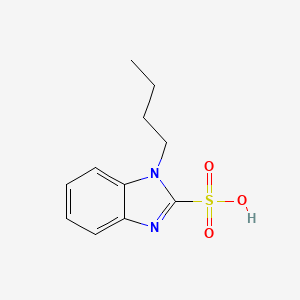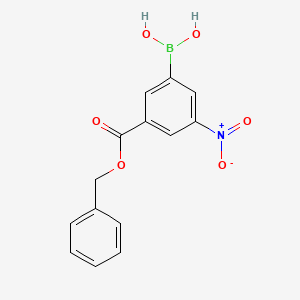![molecular formula C7H6BrN3 B1271578 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 42869-47-6](/img/structure/B1271578.png)
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
説明
The compound 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a derivative of the imidazo[4,5-b]pyridine family, which has been the subject of various studies due to its potential biological activities. The research on this compound and its derivatives has been focused on the synthesis of novel compounds, elucidation of their molecular structures, and exploration of their potential as inhibitors of biological targets such as tyrosyl-tRNA synthetase .
Synthesis Analysis
The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been achieved through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with suitable aromatic aldehydes in the presence of molecular iodine in water. This is followed by alkylation reactions using different alkyl dibromide agents . Another study reports the synthesis of a specific derivative, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which was investigated for its crystal and molecular structure . Additionally, a method for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives using microwave-assisted one-pot cyclization and Suzuki coupling has been developed, which could be adapted for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of 6-bromo-imidazo[4,5-b]pyridine derivatives has been confirmed using techniques such as NMR spectroscopy and monocrystalline X-ray crystallography. The crystal structure of one derivative was found to crystallize in the monoclinic space group, with detailed cell parameters provided, and the structure is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . Theoretical calculations using DFT and TD-DFT methods have also been employed to understand the electronic properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 6-bromo-imidazo[4,5-b]pyridine derivatives has not been explicitly detailed in the provided abstracts. However, the synthesis methods suggest that these compounds can undergo further chemical transformations, such as alkylation, which could be indicative of their potential to participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical properties of a specific 6-bromo-imidazo[4,5-b]pyridine derivative, such as its crystalline structure and density, have been reported. The compound exhibits a density of 1.683 g·cm−3 and crystallizes in a monoclinic space group with specific cell parameters . The chemical properties, such as binding affinity to biological targets, have been explored through molecular docking studies, revealing that certain derivatives have significant binding affinities, which could be indicative of their potential as biological inhibitors .
科学的研究の応用
Corrosion Inhibition
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine has been evaluated for its performance as a corrosion inhibitor. Research shows that derivatives of this compound, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, exhibit high inhibition performance against mild steel corrosion in acidic environments. These derivatives behave as mixed-type inhibitors, supported by density functional theory and molecular dynamic simulations (Saady et al., 2021).
Antimicrobial and Anticancer Activity
The compound and its derivatives have been synthesized and tested for their antimicrobial and anticancer activities. Certain derivatives have shown significant activity against breast cancer cell lines and also exhibit antibacterial and antifungal properties (Shelke et al., 2017).
Potential in Drug Development
Research indicates that imidazo[4,5-b]pyridines, including this compound, could serve as promising templates for the synthesis of new therapeutic agents, especially in anticancer and antimicrobial drug development. This includes exploring their structure-activity relationships and mechanisms of action (Deep et al., 2016).
Structural Analysis and Molecular Dynamics
Studies involving molecular dynamics, density functional theory (DFT), and X-ray crystallography have been conducted to understand the molecular structure, vibrational energy levels, and potential energy distribution of this compound and its derivatives. This research contributes to understanding the compound's physical and chemical properties, which is crucial for its applications in scientific research (Lorenc et al., 2008).
作用機序
Target of Action
Studies have shown that imidazo[4,5-b]pyridine derivatives can be evaluated as antagonists of various biological receptors at 1 and at 2, including angiotensin ii .
Mode of Action
It is known that the main mode of action of organic inhibitors occurs through adsorption of the organic compound on the surface of mild steel .
Biochemical Pathways
It is known that imidazopyridine derivatives have been extensively studied for their inhibition properties in a highly corrosive environment .
Action Environment
It is known that imidazopyridine and its derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. This interaction can lead to the inhibition of kinase activity, thereby affecting various cellular signaling pathways. Additionally, this compound has been found to bind to certain receptors, modulating their activity and influencing downstream biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways that regulate growth and division. It can also induce apoptosis, a programmed cell death mechanism, by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which occurs through the binding of the compound to the ATP-binding site of the kinase enzyme. This binding prevents the transfer of phosphate groups, thereby inhibiting the enzyme’s activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and metabolic activity, indicating its potential for use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary depending on the dosage administered. At lower doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze oxidation and reduction reactions. These interactions can lead to changes in the levels of various metabolites, affecting overall metabolic flux. The compound has also been found to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling proteins. The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
特性
IUPAC Name |
6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGVKOABQVMENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365715 | |
| Record name | 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42869-47-6 | |
| Record name | 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)



![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)


![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1271525.png)

